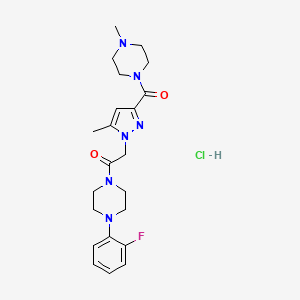

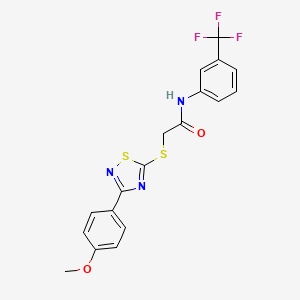

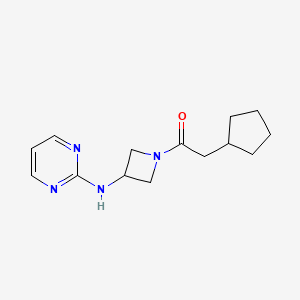

![molecular formula C16H15N3O B2752147 2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396874-93-3](/img/structure/B2752147.png)

2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Without specific data, it’s difficult to provide an accurate analysis .Scientific Research Applications

Metabolism and Pharmacokinetics

- Disposition and Metabolism : A study on the orexin 1 and 2 receptor antagonist [14C]SB-649868, which shares a structural similarity with 2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide, focused on its disposition and metabolism in humans. It was found that the compound was almost completely eliminated over a 9-day period, primarily through fecal excretion. The study detailed the identification of principal circulating components and metabolites in plasma extracts, providing insights into the compound's extensive metabolism and the negligible amounts excreted unchanged (Renzulli et al., 2011).

Environmental and Dietary Exposures

Exposure to Heterocyclic Amines : Research on environmental exposure to heterocyclic amines from cooked foods highlighted the continuous exposure of humans to potentially carcinogenic compounds through their diet. This study quantified levels of various heterocyclic amines, including PhIP, in cooked foods and estimated daily exposures, suggesting the potential health risks associated with dietary habits (Wakabayashi et al., 1993).

Dietary Assessment of Xenobiotics : A cross-sectional study described the intake of heterocyclic amines, among other xenobiotics, from food processing in an adult Spanish sample. It identified dietary and lifestyle factors associated with the intake of these compounds, providing valuable data for adjusting intake levels to those recommended by health agencies (Zapico et al., 2022).

Biomonitoring and Health Impact Studies

- Biomonitoring an Albumin Adduct : A study on biomonitoring an albumin adduct of the cooked meat carcinogen PhIP in humans provided direct evidence of the bioactivation of PhIP in vivo. This research demonstrated the formation of sulfinamide adducts with serum albumin as a biomarker of exposure, offering insights into the mechanisms of action and potential health impacts of dietary carcinogens (Bellamri et al., 2018).

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide are not fully understood yet. Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications due to their tunable photophysical properties . These compounds interact with various biomolecules, and the nature of these interactions is influenced by the presence of electron-donating groups (EDGs) at specific positions on the fused ring .

Cellular Effects

The cellular effects of this compound are currently unknown. Compounds with similar structures have shown significant cytotoxic activities against various cell lines . For instance, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. Compounds with similar structures have been found to inhibit CDK2, a kinase that is an appealing target for cancer treatment . These compounds exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. Compounds with similar structures have shown significant inhibitory activity over time .

Metabolic Pathways

The metabolic pathways involving this compound are not known. Compounds with similar structures have been used in the synthesis of various antitubercular agents .

Subcellular Localization

The subcellular localization of this compound is not known. The localization of similar compounds can be influenced by various factors, including targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-12-6-2-3-7-14(12)16(20)17-10-13-11-18-19-9-5-4-8-15(13)19/h2-9,11H,10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIKBCWTAJMNHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

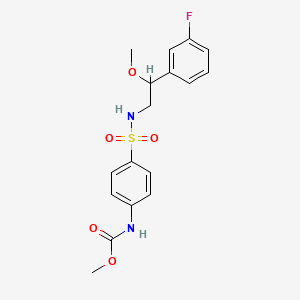

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2752065.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2752073.png)

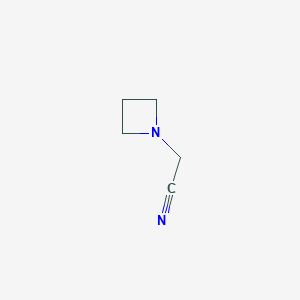

![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2752079.png)

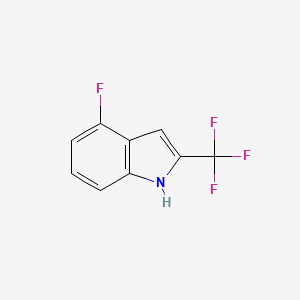

![2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2752083.png)

![4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2752086.png)